molecular formula C19H27NO4 B7083893 N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]oxane-4-carboxamide

N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]oxane-4-carboxamide

Cat. No.: B7083893
M. Wt: 333.4 g/mol
InChI Key: FZFXSCKXWMLXMF-UHFFFAOYSA-N
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Description

N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]oxane-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxane ring and a carboxamide group, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-14-2-3-17(11-20-19(21)16-5-8-22-9-6-16)18(10-14)24-13-15-4-7-23-12-15/h2-3,10,15-16H,4-9,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFXSCKXWMLXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC(=O)C2CCOCC2)OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the oxolan-3-ylmethoxy derivative. This can be achieved through the reaction of 4-methyl-2-hydroxybenzyl alcohol with oxirane under basic conditions to form the oxolan-3-ylmethoxy intermediate. The intermediate is then reacted with oxane-4-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxane ring or the carboxamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxane or carboxamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]oxane-4-carboxamide can be compared with other similar compounds, such as:

    N-[[4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methyl]oxane-4-carboxamide: Similar structure but with a different oxolan ring position.

    N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]prop-2-enamide: Similar structure but with a prop-2-enamide group instead of a carboxamide group.

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